1-(4-Fluoro-3-methoxyphenyl)pyrazol-3-amine;hydrochloride
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Overview
Description
1-(4-Fluoro-3-methoxyphenyl)pyrazol-3-amine;hydrochloride is a chemical compound with the molecular formula C10H10FN3O·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
The synthesis of 1-(4-Fluoro-3-methoxyphenyl)pyrazol-3-amine;hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the fluoro and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
1-(4-Fluoro-3-methoxyphenyl)pyrazol-3-amine;hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole ring.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Fluoro-3-methoxyphenyl)pyrazol-3-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: This compound is used as a tool to study various biological pathways and molecular targets, such as kinases and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By modulating these pathways, the compound can exert anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
1-(4-Fluoro-3-methoxyphenyl)pyrazol-3-amine;hydrochloride can be compared with other pyrazole derivatives, such as:
1-(4-Chloro-3-methoxyphenyl)pyrazol-3-amine: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Fluoro-3-methylphenyl)pyrazol-3-amine: Similar structure but with a methyl group instead of a methoxy group.
1-(4-Fluoro-3-methoxyphenyl)pyrazol-5-amine: Similar structure but with the amine group at the 5-position instead of the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O.ClH/c1-15-9-6-7(2-3-8(9)11)14-5-4-10(12)13-14;/h2-6H,1H3,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPHHADKIZWKHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=CC(=N2)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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